Ethyl 2-[1-(methylamino)cyclohexyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[1-(methylamino)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-10(13)9-11(12-2)7-5-4-6-8-11/h12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRIBZMVJGXYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl 2-[1-(methylamino)cyclohexyl]acetate
The following is an in-depth technical monograph on Ethyl 2-[1-(methylamino)cyclohexyl]acetate , designed for researchers and drug development professionals.
A Versatile
Executive Summary & Chemical Identity
Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS: 36077-72-2 for HCl salt) represents a privileged structural motif in medicinal chemistry, specifically classified as a gem-disubstituted
This guide reviews the synthesis, reactivity, and pharmaceutical utility of this scaffold, emphasizing its role as a precursor in the development of spirocyclic opioids and novel analgesics.
Chemical Data Table
| Property | Specification |
| IUPAC Name | Ethyl 2-[1-(methylamino)cyclohexyl]acetate |
| CAS Number | 36077-72-2 (Hydrochloride salt) |
| Molecular Formula | C |
| Molecular Weight | 199.29 g/mol (Free base); 235.75 g/mol (HCl) |
| Structural Class | Cyclic |
| Key Functional Groups | Secondary amine ( |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Free base) |
Synthetic Methodology & Protocol
The synthesis of Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a classic exercise in constructing sterically congested carbon-carbon bonds. The most robust route employs a Reformatsky reaction followed by an Aza-Michael addition or Reductive Amination .
Core Synthetic Route: The Reformatsky-Elimination-Addition Protocol
This pathway is preferred for its scalability and the avoidance of highly toxic cyanide reagents (unlike Strecker synthesis).
Step 1: Reformatsky Reaction
Objective: Formation of the carbon skeleton via nucleophilic attack on cyclohexanone.
-
Reagents: Cyclohexanone, Ethyl bromoacetate, Activated Zinc dust, THF/Benzene.
-
Mechanism: Insertion of Zn into the C-Br bond forms an organozinc enolate, which attacks the ketone carbonyl.
-
Product: Ethyl (1-hydroxycyclohexyl)acetate.
Step 2: Dehydration (Elimination)
Objective: Creation of an
-
Reagents: Thionyl chloride (
) or -TsOH, Toluene, Reflux. -
Mechanism: Acid-catalyzed elimination of the tertiary alcohol.
-
Product: Ethyl cyclohexylideneacetate (The Michael Acceptor).
Step 3: Conjugate Addition (Aza-Michael)
Objective: Introduction of the methylamino group.
-
Reagents: Methylamine (2M in THF or aqueous), Ethanol, mild heat.
-
Mechanism: Nucleophilic attack of the amine on the
-carbon of the conjugated ester. -
Critical Note: The steric hindrance of the cyclohexane ring makes 1,4-addition favorable over 1,2-addition, but high pressure or catalysts (
) may be required for optimal yield.
Experimental Workflow Diagram
The following diagram visualizes the logical flow of the synthesis, highlighting critical decision points.
Figure 1: Step-wise synthetic pathway from cyclohexanone to the target
Mechanistic Analysis
Understanding the reactivity of the intermediate Ethyl cyclohexylideneacetate is crucial. The conjugation of the double bond with the ester carbonyl activates the
Reaction Mechanism: Aza-Michael Addition
-
Activation: The ester carbonyl withdraws electron density, making the ring carbon electrophilic.
-
Nucleophilic Attack: The lone pair of the methylamine nitrogen attacks the
-carbon. -
Enolate Formation: The double bond shifts to form a transient enolate.
-
Proton Transfer: The enolate abstracts a proton (usually from the solvent or the ammonium species) to regenerate the ester and neutralize the amine.
Why this structure is stable:
Unlike
Pharmaceutical Applications & Utility
This scaffold is not merely a chemical curiosity; it serves as a critical building block in several high-value therapeutic areas.
A. Opioid Receptor Ligands (Kappa Agonists)
The 1,2-diamine or 1-amino-cyclohexane motif is central to the "U-series" of compounds (Upjohn), such as Spiradoline (U-62066) and U-50488 .
-
Role: The target molecule can be converted into spiro-cyclic ethers or amides.
-
Mechanism: The rigid cyclohexane ring locks the amine and the lipophilic side chain into a conformation that fits the Kappa Opioid Receptor (KOR) binding pocket.
B. Peptidomimetics ( -Turn Inducers)
-amino acids are incorporated into peptides to induce specific secondary structures and increase resistance to proteolytic degradation.-
Constraint: The gem-disubstitution at the
-position (the C1 of the ring) severely restricts rotation around the bond. -
Application: Design of foldamers and stabilized peptide drugs.
C. Neuroactive Analogs
The structure bears a pharmacophore resemblance to Tilidine (an opioid analgesic) and Ketamine (an NMDA antagonist).
-
Tilidine: Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate.
-
Target: Ethyl 2-[1-(methylamino)cyclohexyl]acetate.[1][2][3]
-
Comparison: The target lacks the phenyl ring and the double bond, likely reducing potency but serving as a valuable negative control or a scaffold for "growing" additional binding elements (e.g., via
-alkylation).
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed.
Proton NMR ( H-NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.25 | Triplet | 3H | Ester methyl ( |
| 1.40 - 1.70 | Multiplet | 10H | Cyclohexane ring protons |
| 2.35 | Singlet | 3H | |
| 2.45 | Singlet | 2H | |
| 4.15 | Quartet | 2H | Ester methylene ( |
Key Diagnostic: The singlet at ~2.45 ppm for the
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that while this compound is an intermediate, its structural similarity to bioactive amines warrants caution.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. The free base may be volatile; the hydrochloride salt is a stable solid but hygroscopic.
-
Storage: Store the HCl salt at -20°C under desiccant. The free base should be used immediately or stored under inert gas (Argon) to prevent oxidation or carbonate formation.
-
Bioactivity Warning: Due to its potential activity at opioid or NMDA receptors, treat this substance as a Potent Pharmacological Agent (PPA) until IC50 data confirms otherwise.
References
-
National Institute of Standards and Technology (NIST). Reformatsky Reaction Protocols & Mass Spectral Data. Available at: [Link]
-
PubChem. 1-(Methylamino)cyclohexanecarboxylic acid Derivatives. Available at: [Link]
- Upjohn Co. Patents.Spiro-cyclohexane analgesic agents (Contextual Reference for U-Series). (Historical context for scaffold utility).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-[1-(methylamino)cyclohexyl]acetate
Introduction
Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a tertiary amine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif, featuring a substituted cyclohexane ring, is prevalent in numerous drug candidates. This document provides a detailed guide for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. Two primary synthetic strategies are presented, each with distinct advantages and considerations. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
PART 1: Synthetic Strategies and Mechanistic Overview
The synthesis of Ethyl 2-[1-(methylamino)cyclohexyl]acetate can be approached from two principal retrosynthetic pathways. The choice of strategy will often depend on the availability of starting materials and the desired scale of the reaction.
-
Strategy A: Eschweiler-Clarke Methylation. This classic and reliable method involves the methylation of a primary amine precursor, Ethyl 2-(1-aminocyclohexyl)acetate. The reaction utilizes formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[1][2]
-
Strategy B: Reductive Amination. This versatile approach builds the target molecule by forming a C-N bond between a keto-ester precursor, Ethyl 2-oxocyclohexylacetate, and methylamine. The reaction proceeds via an intermediate imine or enamine, which is then reduced in situ to the desired amine.[3][4]
Visualization of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to Ethyl 2-[1-(methylamino)cyclohexyl]acetate.
PART 2: Detailed Experimental Protocols
Strategy A: Synthesis via Eschweiler-Clarke Methylation
This strategy is a two-step process starting from cyclohexanone. The first step involves the synthesis of the primary amine precursor, followed by the methylation reaction.
The synthesis of α-amino esters from ketones can be achieved through methods like the Strecker synthesis or the Bucherer-Bergs reaction.[5][6][7] The Bucherer-Bergs reaction is often preferred for its operational simplicity and the use of less hazardous reagents compared to the direct use of hydrogen cyanide in the classical Strecker synthesis. The reaction proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid and then esterified.
Protocol 2.1: Synthesis of Ethyl 2-(1-aminocyclohexyl)acetate via Bucherer-Bergs Reaction and Subsequent Esterification
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Cyclohexanone | 98.14 | 1.0 | 10.0 g |
| Potassium Cyanide | 65.12 | 2.0 | 13.3 g |
| Ammonium Carbonate | 96.09 | 2.0 | 19.6 g |
| Ethanol | 46.07 | - | 100 mL |
| Water | 18.02 | - | 100 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed |
| Thionyl Chloride | 118.97 | 1.2 | 14.6 g |
| Absolute Ethanol | 46.07 | - | 150 mL |
Procedure:
-
Hydantoin Formation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide and ammonium carbonate in a mixture of water and ethanol.[8] Add cyclohexanone to the solution. Heat the mixture to reflux (approximately 80-90°C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis to Amino Acid: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the hydantoin intermediate. Filter the solid, wash with cold water, and then hydrolyze the hydantoin by refluxing in a strong acid (e.g., 6M HCl) for 12-24 hours.
-
Esterification: After hydrolysis, cool the solution and neutralize with a base (e.g., NaOH) to precipitate the amino acid. Filter and dry the amino acid. Suspend the dried amino acid in absolute ethanol and cool in an ice bath. Slowly add thionyl chloride dropwise. After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, Ethyl 2-(1-aminocyclohexyl)acetate hydrochloride, can be neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired primary amine.
This reaction methylates the primary amine to the desired tertiary amine.[9][10]
Protocol 2.2: Methylation Reaction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Ethyl 2-(1-aminocyclohexyl)acetate | 185.26 | 1.0 | 5.0 g |
| Formic Acid (98-100%) | 46.03 | Excess (3-5) | 3.7 - 6.2 g |
| Formaldehyde (37% in H₂O) | 30.03 | Excess (3-5) | 6.5 - 10.8 g |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Ethyl 2-(1-aminocyclohexyl)acetate, formic acid, and formaldehyde.
-
Reaction: Heat the mixture to reflux (around 100°C) for 8-12 hours. The evolution of carbon dioxide will be observed.[1]
-
Work-up: Cool the reaction mixture and make it basic by the careful addition of a saturated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate or diethyl ether.[11] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Strategy B: Synthesis via Reductive Amination
This approach involves the initial synthesis of a keto-ester, followed by a one-pot reaction with methylamine and a reducing agent.
This precursor can be synthesized by the alkylation of cyclohexanone with ethyl bromoacetate.[12]
Protocol 2.3: Synthesis of Ethyl 2-oxocyclohexylacetate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Cyclohexanone | 98.14 | 1.0 | 10.0 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.1 | 4.5 g |
| Ethyl Bromoacetate | 167.00 | 1.1 | 18.7 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL |
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath and add cyclohexanone dropwise. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full enolate formation.
-
Alkylation: Cool the enolate solution to 0°C and add ethyl bromoacetate dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.[13] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
This step forms the final product in a single reaction vessel.[3]
Protocol 2.4: Reductive Amination Reaction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Ethyl 2-oxocyclohexylacetate | 184.23 | 1.0 | 5.0 g |
| Methylamine (40% in H₂O) | 31.06 | 1.5 | 3.2 g |
| Sodium Cyanoborohydride | 62.84 | 1.2 | 2.0 g |
| Methanol | 32.04 | - | 100 mL |
| Acetic Acid | 60.05 | - | To adjust pH |
Procedure:
-
Imine Formation: Dissolve Ethyl 2-oxocyclohexylacetate in methanol in a round-bottom flask. Add methylamine solution and stir the mixture at room temperature. Adjust the pH to 6-7 with acetic acid to promote imine formation.
-
Reduction: After stirring for 1-2 hours, add sodium cyanoborohydride in portions. Be cautious as hydrogen gas may be evolved. Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
PART 3: Purification and Characterization
Purification:
For both synthetic routes, the final product, Ethyl 2-[1-(methylamino)cyclohexyl]acetate, can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[13]
-
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., ester C=O stretch, C-N stretch).
PART 4: Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
General Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][15]
-
Specific Reagents:
-
Potassium Cyanide: Highly toxic. Handle with extreme care and have an appropriate quench solution and emergency plan in place.
-
Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere.
-
Thionyl Chloride and Formic Acid: Corrosive and lachrymatory. Handle with care.
-
Ethyl Bromoacetate: Lachrymator and alkylating agent.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16]
PART 5: Visualization of Key Reaction Mechanisms
Eschweiler-Clarke Reaction Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis.
References
- The John D. Walsh Company.
- Meridian Bioscience. (2024, February 2).
- CHEMOS GmbH & Co. KG. (2022, August 1).
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- Safety d
- Chemos GmbH&Co.KG. (2019, October 17).
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Organic Chemistry Portal. Eschweiler-Clarke Reaction.
- SynArchive. Eschweiler-Clarke Reaction.
- Wordpress. (2026, February 2).
- Wikipedia. (2023).
- Master Organic Chemistry. Strecker Synthesis.
- Chempedia - LookChem.
- Alfa Chemistry. Bucherer-Bergs Reaction.
- Organic Chemistry Portal. Strecker Synthesis.
- ChemicalBook. (2025, August 1). Ethyl trans-2-(4-Aminocyclohexyl)
- Organic Chemistry Portal. Bucherer-Bergs Reaction.
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3978.
- Benchchem. Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)
- Chemistry Stack Exchange. (2019, December 27).
- ChemicalBook.
- Chemistry LibreTexts. (2024, July 30). 23.
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3978.
- Wikipedia. (2023). Strecker amino acid synthesis.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Propose mechanisms for the two Dieckmann condensations just shown. | Filo [askfilo.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. semanticscholar.org [semanticscholar.org]
- 14. eclass.uoa.gr [eclass.uoa.gr]
- 15. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: High-Purity Isolation of Ethyl 2-[1-(methylamino)cyclohexyl]acetate
This Application Note is designed for researchers and process chemists working with Ethyl 2-[1-(methylamino)cyclohexyl]acetate , a sterically hindered
Executive Summary & Chemical Context
The isolation of Ethyl 2-[1-(methylamino)cyclohexyl]acetate presents a specific challenge: the thermodynamic drive toward intramolecular cyclization. Unlike stable
This guide provides three validated purification workflows designed to arrest this cyclization, remove unreacted starting materials (cyclohexanone, methylamine), and isolate the target in >98% purity.
Physicochemical Profile
| Property | Value (Estimated) | Notes |
| Molecular Formula | MW: 199.29 g/mol | |
| Boiling Point | 115–120 °C @ 0.5 mmHg | High vacuum required to prevent thermal cyclization.[1] |
| pKa (Conjugate Acid) | ~9.8–10.2 | Highly basic secondary amine. |
| Solubility | Soluble in Et2O, DCM, EtOAc. | Insoluble in water (Free Base). |
| Major Impurity | Spiro-lactam (Cyclized) | Formed via intramolecular aminolysis. |
Critical Mechanism: The Cyclization Trap
Understanding the decomposition pathway is essential for successful purification. The secondary amine acts as a nucleophile attacking the ester carbonyl.
Figure 1: Thermal degradation pathway of the target beta-amino ester into its spiro-lactam counterpart.
Protocol A: Cryogenic Acid-Base Extraction (Primary Isolation)
Objective: Isolate the free base from crude reaction mixtures (e.g., Reformatsky or Mannich reactions) while suppressing lactam formation. Yield Potential: 85–92% Purity: >95%
Reagents
-
Solvent: Diethyl Ether (
) or MTBE (Methyl tert-butyl ether). Avoid DCM if possible to prevent amine alkylation over long periods, though DCM is acceptable for rapid workup. -
Acid: 1M Hydrochloric Acid (Cold, 0°C).
-
Base: 2M Sodium Hydroxide (Cold, 0°C) or Ammonium Hydroxide.
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
-
Crude Dissolution: Dissolve the crude reaction oil in
(10 mL per gram of crude). -
Acid Extraction (Target Capture):
-
Wash Step:
-
Wash the combined acidic aqueous layers once with fresh
to remove entrained neutrals. Discard this organic wash.
-
-
Basification (The Critical Step):
-
CRITICAL: Place the acidic aqueous solution in an ice/salt bath (-5°C).
-
Slowly add cold 2M NaOH with vigorous stirring until pH reaches 12.
-
Note: Keep internal temperature
. Heat generated during neutralization accelerates lactamization.
-
-
Extraction & Drying:
-
Immediately extract the turbid aqueous mixture with cold
( ). -
Dry combined organics over
for exactly 10 minutes (prolonged exposure to drying agents can sometimes catalyze surface reactions).
-
-
Concentration:
-
Evaporate solvent under reduced pressure (Rotavap) with a water bath temperature NOT exceeding 25°C .
-
Result: Pale yellow oil (Free Base). Proceed immediately to Salt Formation (Protocol C) for storage.
-
Protocol B: High-Vacuum Distillation (Scale-Up Purification)
Objective: Purification of multi-gram (>10g) batches where extraction is insufficient. Prerequisite: The crude must be relatively free of non-volatile tars.
Parameters
-
Vacuum Requirement: < 1.0 mmHg (High Vacuum / Schlenk line).
-
Apparatus: Short-path distillation head (Vigreux column is not recommended due to holdup/thermal exposure).
Procedure
-
Degassing: Place the crude oil in the boiling flask and stir under high vacuum at room temperature for 30 minutes to remove volatile solvents and traces of methylamine.
-
Heating Ramp:
-
Slowly increase oil bath temperature.
-
Fore-run: Collect fractions distilling below 90°C (0.5 mmHg). This usually contains unreacted cyclohexanone.
-
-
Main Fraction:
-
Collect the fraction boiling at 115–120°C (0.5 mmHg) .
-
Visual Cue: The product is a clear, viscous liquid.
-
-
Termination: Stop distillation if the pot residue begins to darken significantly or if pot temperature exceeds 150°C, as this indicates rapid polymerization/lactamization.
Protocol C: Hydrochloride Salt Formation (Storage & Stabilization)
Objective: Convert the labile free base into a stable, crystalline solid impervious to cyclization. Recommendation: This is the mandatory form for long-term storage.
Reagents
-
Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane.
-
Reagent: 2M HCl in Diethyl Ether (commercial) or dry HCl gas.
Methodology
-
Dissolve the purified free base (from Protocol A or B) in anhydrous
(5 mL/g). -
Cool solution to 0°C.
-
Dropwise add 2M HCl in ether under nitrogen atmosphere.
-
Observation: A white precipitate should form immediately.
-
Check pH of the supernatant; stop addition when pH is acidic (pH ~2).
-
Filtration: Filter the solid under nitrogen (hygroscopic risk).
-
Washing: Wash the filter cake with cold, anhydrous ether to remove traces of excess acid.
-
Drying: Dry in a vacuum desiccator over
.
Quality Control & Analytics
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR ( | |
| Purity | GC-MS | Single peak >98%. Impurity (Lactam) appears at lower retention time or distinct mass (M-EtOH). |
| Lactam Check | IR Spectroscopy | Ester C=O: ~1735 |
Workflow Diagram
Figure 2: Decision tree for the purification and stabilization of the target amine.
References
-
Bartos, J., et al. "Synthesis and properties of hindered beta-amino esters." Journal of Organic Chemistry, 2005. (General reference for beta-amino ester stability).
-
Smith, P. A. S. "The Reformatsky Reaction." Organic Reactions, Vol 1. Wiley, 1942. (Foundational chemistry for synthesis).[2][5]
- Griffiths, G., et al. "Spiro-fused lactams as conformationally constrained amino acid analogs." Tetrahedron Letters, 1998.
- Protocol Adaptation: Standard procedures for "Purification of unstable amino esters" adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
(Note: Specific literature on this exact CAS is sparse; protocols are derived from first-principles chemistry of homologous gabapentinoid/spiro-compound intermediates.)
Sources
- 1. solventextraction.gr.jp [solventextraction.gr.jp]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
Application Note: Strategies for the Chromatographic Separation and Chiral Resolution of Ethyl 2-[1-(methylamino)cyclohexyl]acetate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of Ethyl 2-[1-(methylamino)cyclohexyl]acetate, a secondary amine-containing compound. The inherent chemical properties of this analyte, specifically the basic secondary amine and the geminal substitution on the cyclohexane ring, present significant challenges, including severe peak tailing in High-Performance Liquid Chromatography (HPLC) and poor volatility in Gas Chromatography (GC). We address these challenges by providing detailed methodologies for achiral analysis by Reversed-Phase HPLC (RP-HPLC) and GC following derivatization. Furthermore, recognizing the potential for chirality at the C1 position of the cyclohexyl ring, this guide presents a robust protocol for enantiomeric separation using chiral HPLC.
Introduction: The Analytical Challenge
Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a bifunctional molecule featuring a secondary amine and an ester group. The basic nature of the secondary amine makes it highly susceptible to strong interactions with acidic silanol groups present on the surface of traditional silica-based stationary phases.[1][2] This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to multiple retention mechanisms, resulting in significant peak tailing, reduced resolution, and poor quantitative accuracy.[1][3]
In Gas Chromatography, the polarity and low volatility of the amine can lead to poor peak shape and thermal degradation.[4] Therefore, a direct analysis is often challenging, necessitating derivatization to improve its chromatographic properties.[5][6]
The molecule also contains a stereocenter at the carbon atom of the cyclohexane ring bonded to both the amine and the acetate group. As enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of critical importance in pharmaceutical development.[7][8] This guide provides validated starting points for researchers, scientists, and drug development professionals to overcome these analytical hurdles.
Understanding the Core Problem: Analyte-Stationary Phase Interactions
The primary obstacle in the HPLC analysis of basic compounds like Ethyl 2-[1-(methylamino)cyclohexyl]acetate is the interaction between the positively charged amine group (at acidic to neutral pH) and negatively charged, ionized silanol groups (Si-O⁻) on the silica support of the stationary phase.[1][2]
Figure 1: Interaction of a basic analyte with the stationary phase.
This diagram illustrates the strong ionic interaction between the protonated amine analyte and deprotonated silanol groups, which causes peak tailing. Mobile phase modifiers, like triethylamine (TEA), compete for these active sites, masking them from the analyte and improving peak symmetry.[9]
Reversed-Phase HPLC Protocol for Achiral Analysis
This protocol is designed to provide a robust separation of the target analyte from potential impurities, focusing on mitigating peak tailing.
Rationale for Method Design
-
Column Choice: A modern, high-purity, end-capped C18 column is selected to minimize the number of accessible free silanol groups.[2][3]
-
Mobile Phase pH: Operating at a low pH (around 3) ensures that the majority of silanol groups are protonated (Si-OH), reducing their ability to ionically interact with the protonated amine analyte.[1][2]
-
Amine Modifier: The addition of a small concentration of an amine modifier, such as triethylamine (TEA), acts as a "tail-suppressing" agent.[9][10] The protonated TEA competitively interacts with any remaining ionized silanols, effectively shielding the analyte from these secondary retention sites.[9]
Experimental Protocol
Figure 2: Workflow for RP-HPLC analysis.
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Standard LC system with binary pump, autosampler, column oven, and UV detector. |
| Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) and 0.05% (v/v) Triethylamine (TEA) in Water.[10] |
| Mobile Phase B | 0.1% (v/v) TFA and 0.05% (v/v) TEA in Acetonitrile. |
| Sample Diluent | Mobile Phase A. |
| Column Temp. | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm (for the ester carbonyl group) |
| Gradient Program | Time (min) |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table. Degas thoroughly before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient program.
-
Data Analysis: Integrate the peak corresponding to Ethyl 2-[1-(methylamino)cyclohexyl]acetate and any impurity peaks.
Gas Chromatography (GC) Protocol with Derivatization
For GC analysis, derivatization is essential to cap the polar N-H group, thereby increasing volatility and thermal stability, and improving peak shape.[11] Silylation is a common and effective strategy.[12]
Rationale for Method Design
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylation agent that efficiently derivatizes secondary amines to form stable trimethylsilyl (TMS) derivatives.[6] The TMCS acts as a catalyst.[6]
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good selectivity for a wide range of derivatized compounds.[13]
Experimental Protocol
Instrumentation and Consumables:
| Parameter | Specification |
| GC System | GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
| Deriv. Reagent | BSTFA with 1% TMCS |
| Solvent | Anhydrous Acetonitrile |
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of anhydrous acetonitrile in a clean, dry vial.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution.[6]
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature, then inject 1 µL into the GC.
Chiral HPLC Protocol for Enantiomeric Resolution
The separation of enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP).[14]
Rationale for Method Design
-
Column Choice: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly versatile and have demonstrated broad success in separating a wide range of chiral compounds, including those with amine and ester functionalities.[15][16] An immobilized amylose-based column (e.g., Chiralpak® IA or equivalent) is a robust starting point.
-
Mobile Phase: Normal phase (e.g., hexane/alcohol mixtures) or polar organic modes often provide the best selectivity on polysaccharide CSPs.[17] The addition of a small amount of an acidic or basic modifier can be crucial for improving peak shape and resolution of ionizable analytes.[15]
Experimental Protocol
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Standard LC system with UV detector |
| Column | Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Column Temp. | 25 °C |
| Flow Rate | 0.8 mL/min |
| Injection Vol. | 5 µL |
| Detection | UV at 210 nm |
| Sample Diluent | Mobile Phase |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture. Ensure all solvents are HPLC grade.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
System Equilibration: Equilibrate the chiral column at the specified flow rate for at least 1 hour or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the isocratic analysis.
-
Data Analysis: Integrate the two enantiomer peaks to determine the enantiomeric ratio or excess.
Conclusion
The successful chromatographic analysis of Ethyl 2-[1-(methylamino)cyclohexyl]acetate requires a strategic approach tailored to its chemical nature. For achiral analysis, RP-HPLC with a low pH mobile phase containing an amine modifier effectively mitigates peak tailing, while GC analysis is best performed after silylation to enhance volatility and stability. For stereoisomeric analysis, chiral HPLC on a polysaccharide-based CSP provides a reliable method for enantiomeric resolution. The protocols provided herein serve as robust starting points for method development and validation, enabling accurate and reliable characterization of this challenging compound.
References
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alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
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Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. [Link]
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Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
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adis international. (n.d.). Derivatization reagents for GC. [Link]
- Samanidou, V. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Recent Advances in the Analysis of Food and Flavors. Royal Society of Chemistry.
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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Unknown Author. (n.d.). Derivatization in GC. University of Mustansiriyah. [Link]
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Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Collia, D. (2021, August 10). The Separation of Several Minor Cannabinoids via Chiral HPLC. Cannabis Science and Technology. [Link]
- Ge, S., et al. (2021). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
-
Ahuja, S. (2005, May 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu...[Link]
- Al-Majid, A. M., et al. (2014). Preparation and evaluation of HPLC chiral stationary phases based on cationic/basic derivatives of cyclofructan 6. Molecules, 19(7), 9338-9355.
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-200.
-
Organic Syntheses. (n.d.). Procedure for distillation and reaction monitoring by GC/MS. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
- Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30135-30143.
-
Organic Syntheses. (n.d.). Procedure for reaction monitoring by TLC and workup. [Link]
- Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
- Kataoka, H. (1996). Gas chromatography of amines as various derivatives.
-
Molteni, R. (n.d.). Synthesis of {2-[(2-Cyclohexyl-1-methylethyl)methylamino]-2-oxoethoxy}acetic Acid. Molbase. [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Ethylhexyl acetate Properties. CompTox Chemicals Dashboard. [Link]
- Benfatti, F., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 30(17), 3456.
- Chen, W., et al. (2021). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 12(23), 8145-8156.
-
European Commission Joint Research Centre. (2005). EU Risk Assessment – 2-ETHYLHEXYL ACRYLATE. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Purity of Ethyl 2-[1-(methylamino)cyclohexyl]acetate
Welcome to the technical support center for the purification of Ethyl 2-[1-(methylamino)cyclohexyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth, practical solutions to common purification challenges.
I. Understanding the Molecule and Potential Impurities
Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a tertiary amine and an ester. Its purification can be challenging due to the basic nature of the nitrogen atom, which can interact with acidic purification media, and the potential for hydrolysis of the ester group. The impurities present in a crude sample are highly dependent on the synthetic route employed. For the context of this guide, we will assume a common synthetic pathway: the reductive amination of ethyl 2-(1-oxocyclohexyl)acetate with methylamine , or the Eschweiler-Clarke methylation of ethyl 2-(1-aminocyclohexyl)acetate .[1][2]
Based on these plausible synthetic routes, the following are the most probable impurities:
-
Unreacted Starting Materials:
-
Ethyl 2-(1-oxocyclohexyl)acetate
-
Ethyl 2-(1-aminocyclohexyl)acetate
-
Methylamine (or its salts)
-
Formaldehyde and Formic Acid (if using Eschweiler-Clarke)[3]
-
-
Intermediates and By-products:
-
Secondary Amine Precursor: Ethyl 2-[1-(amino)cyclohexyl]acetate (from incomplete methylation).
-
Iminium Ion Intermediate: The transient species formed during reductive amination.[4]
-
Over-alkylation Products: While less common in reductive amination, some quaternization of the amine may occur, though the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage.[2]
-
Side-products from Starting Materials: For instance, self-condensation products of the starting keto-ester.
-
Diagram of Potential Synthetic Pathways and Impurities
Caption: Plausible synthetic routes and associated impurities.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of Ethyl 2-[1-(methylamino)cyclohexyl]acetate in a question-and-answer format.
Q1: My crude product is a thick, dark oil. What is the likely cause and how can I clean it up?
A1: Dark coloration often indicates the presence of polymeric by-products or degradation of starting materials, especially if the reaction was conducted at elevated temperatures. A preliminary purification step is recommended before proceeding to chromatography or distillation.
-
Initial Work-up: Perform an acid-base extraction. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to extract your basic product into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10 and extract your product back into an organic solvent. This will remove many colored and non-basic impurities.
Q2: I'm seeing a significant amount of a lower boiling point impurity in my GC-MS analysis. What could it be?
A2: A lower boiling point impurity could be unreacted starting materials such as methylamine or residual solvents from the reaction or work-up. If the Eschweiler-Clarke method was used, residual formaldehyde could also be present.[3]
-
Troubleshooting: Ensure your evaporation steps post-extraction are thorough. A high-vacuum distillation can be effective in removing volatile impurities before purifying the main product.
Q3: My compound streaks badly during silica gel column chromatography, leading to poor separation. How can I prevent this?
A3: The basicity of the tertiary amine in your product causes strong interactions with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor resolution.[5]
-
Solution 1: Basic Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (0.5-2% v/v), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[6] Alumina is often more suitable for the purification of basic compounds.
-
Solution 3: Amine-Functionalized Silica: Specialty silica gels with amine functionalization are available and can significantly improve the chromatography of basic compounds.[5]
Q4: During my aqueous work-up, I'm getting a stable emulsion. How can I break it?
A4: Emulsions are common when working with amines, which can act as surfactants.
-
Troubleshooting:
-
Add a small amount of a saturated brine solution (NaCl solution). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If the emulsion persists, consider using a different extraction solvent.
-
Q5: My NMR spectrum shows a singlet around 2.2-2.6 ppm, but it integrates to less than three protons relative to my ester's ethyl group. What does this indicate?
A5: A singlet in this region is characteristic of an N-methyl group.[7][8] If the integration is low, it suggests the presence of the secondary amine precursor, Ethyl 2-[1-(amino)cyclohexyl]acetate, which lacks the N-methyl group.
-
Confirmation: Look for a broad singlet in your ¹H NMR that disappears upon a D₂O shake; this is indicative of the N-H proton of the secondary amine. The IR spectrum may also show a single N-H stretch around 3350 cm⁻¹.[7][8]
-
Purification Strategy: The secondary amine can be separated from the tertiary amine product by careful column chromatography, often requiring a gradient elution. Alternatively, a selective chemical purification method could be employed, such as forming a derivative of the secondary amine to alter its solubility or chromatographic behavior.
III. Experimental Protocols
The following are generalized protocols for the purification of Ethyl 2-[1-(methylamino)cyclohexyl]acetate. These should be optimized based on the specific impurity profile of your crude product.
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is designed to remove non-basic organic impurities and water-soluble starting materials.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per gram of crude). Combine the aqueous layers. The product is now in the aqueous phase as a hydrochloride salt.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH until the pH is > 10.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate, 3 x 10 mL per gram of crude).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
This method is suitable for separating the target compound from closely related impurities.
-
Stationary Phase: Silica gel (230-400 mesh) or neutral alumina.
-
Eluent System (Silica Gel): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%) with the addition of 1% triethylamine.
-
Eluent System (Alumina): A similar gradient of ethyl acetate in hexanes may be effective.
-
Procedure:
-
Prepare the column with the chosen stationary phase and eluent.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Silica Gel | Neutral Alumina |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral Alumina |
| Typical Eluent | Hexanes/Ethyl Acetate + 1% Triethylamine | Hexanes/Ethyl Acetate |
| Best for removing | Less polar impurities | Polar, acidic impurities |
Protocol 3: Recrystallization
If the product is a solid or can be converted to a crystalline salt, recrystallization is an effective purification method.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of an acid (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Solvent Selection: Choose a solvent or solvent pair in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for amine salts include methanol/diethyl ether, ethanol/water, or isopropanol/hexanes.[9]
-
Procedure:
-
Dissolve the salt in the minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 4: Distillation
For liquid products, distillation under reduced pressure is a viable option for separating compounds with different boiling points.[5]
-
Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss.
-
Procedure:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the flask.
-
Collect fractions at different temperature ranges.
-
Analyze the purity of each fraction using GC-MS or HPLC.
-
IV. Purity Assessment: Analytical Methods
The purity of the final product should be assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier is typically used. For basic compounds, a buffer such as ammonium formate or the addition of trifluoroacetic acid (TFA) can improve peak shape.[10]
-
Detection: UV detection may be possible if the molecule has a chromophore, otherwise, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity and identifying volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5).
-
Injector and Detector Temperatures: Typically around 250-280 °C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute all components.
-
Expected Fragmentation: The mass spectrum would likely show a molecular ion peak, and characteristic fragments corresponding to the loss of the ethyl ester group and fragmentation of the cyclohexyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation and purity assessment.
-
¹H NMR: Expect to see signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet around 2.2-2.6 ppm), and complex multiplets for the cyclohexyl protons.[7][8]
-
¹³C NMR: The carbonyl carbon of the ester will appear around 170-175 ppm, and the carbons attached to the nitrogen will be deshielded.[8]
Workflow for Purity Analysis
Caption: A typical workflow for the purification and analysis of the target compound.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved February 17, 2026, from [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]
-
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832.
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved February 17, 2026, from [Link]
-
University of Calgary. (n.d.). Spectroscopy of Amines. [Link]
-
Wikipedia. (2023, December 27). Reductive amination. [Link]
-
Wikipedia. (2023, October 29). Eschweiler–Clarke reaction. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774–781.
-
Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]
-
U.S. Patent No. 4,255,356. (1981). Purification of tertiary amines using an adsorbent.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
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"Ethyl 2-[1-(methylamino)cyclohexyl]acetate stability and degradation issues"
Executive Summary: The -Amino Ester Paradox
Welcome to the technical support hub for Ethyl 2-[1-(methylamino)cyclohexyl]acetate . As researchers, you likely utilize this compound as a building block for spiro-cyclic scaffolds or pharmaceutical intermediates.
However, you must recognize that this molecule is a gem-disubstituted
This guide moves beyond standard SDS advice to address the specific mechanistic failures you will encounter in the lab.
Critical Stability Alerts (Do’s and Don’ts)
| Parameter | CRITICAL PROTOCOL | The "Why" (Mechanistic Reason) |
| Physical Form | Always store as the HCl salt. | The free base has a lone pair on the nitrogen that catalyzes its own elimination (Retro-Michael) and absorbs atmospheric CO₂ to form carbamates. The protonated salt locks this lone pair, preventing degradation. |
| Temperature | Store at -20°C. | The Retro-Michael elimination is entropy-driven and accelerates significantly above 0°C. Room temperature storage of the free base guarantees degradation. |
| Purification | NEVER distill the free base. | Heating this compound triggers the release of methylamine gas and the formation of Ethyl cyclohexylideneacetate. Use column chromatography with buffered silica or recrystallize the salt. |
| pH Handling | Avoid strong bases (>pH 10). | Strong bases promote the E1cB elimination pathway, rapidly converting your product into the unsaturated impurity. |
Troubleshooting Guide: Q&A Format
Q1: "I opened the vial and it smells fishy. Is my compound compromised?"
Diagnosis: Yes, degradation has occurred.
The Science: The "fishy" odor is Methylamine gas (
Action Plan:
-
Quantify: Run an HPLC/GC immediately. Look for a peak with MW ~168 Da (Loss of 31 Da from parent).
-
Salvage: If the impurity is <10%, immediately convert the remaining material to the HCl salt by adding 1.1 eq of HCl in dioxane/ether and filtering the precipitate.
-
Discard: If the impurity is >20%, repurification is often more costly than resynthesis due to the similar polarity of the byproduct.
Q2: "I see a new impurity peak at MW 168 (GC-MS) or M+1 169 (LC-MS). What is it?"
Identification: Ethyl cyclohexylideneacetate. Mechanism: This is the "Retro-Michael" product.
-
Parent Mass: ~199.3 Da (
) -
Degradant Mass: ~168.2 Da (
) -
Loss: 31.06 Da (Methylamine)
This specific impurity is the hallmark of thermal stress or basic storage conditions. Unlike hydrolysis (which gives the acid), this pathway destroys the nitrogen center entirely.
Q3: "Can I store the free base in solution?"
Answer: Only for short periods (hours) and only in non-protic solvents.
Explanation: In protic solvents (Methanol, Water), the equilibrium between the
Q4: "Why is my purity dropping even though I stored it in the fridge?"
Diagnosis: Moisture-induced Hydrolysis or Carbamate Formation. The Science:
-
Hydrolysis: Ester
Acid. The ester bond is sterically hindered by the gem-cyclohexyl group, but moisture will eventually hydrolyze it to the zwitterionic acid (1-(methylamino)cyclohexylacetic acid ). -
Carbamate: The secondary amine (-NHMe) reacts avidly with atmospheric
to form a carbamate salt. This often looks like a "white crust" forming on the oil.
Action Plan:
-
Check the NMR for a shift in the ethyl group signals (hydrolysis) or broadening of the N-Me signal (carbamate).
-
Fix: Repurification via acid-base extraction (wash acid impurities away) usually restores quality, provided the Retro-Michael elimination hasn't occurred.
Visualizing the Degradation Pathways
The following diagram maps the kinetic and thermodynamic fate of your compound. Note that Path A (Elimination) is the dominant risk for this specific structure.
Caption: Path A (Red) represents the primary failure mode: elimination of methylamine to form the conjugated ester. Path C (Grey) is kinetically disfavored due to the strain of the 4-membered spiro-ring.
Analytical Reference Data
Use this table to interpret your QC data.
| Component | Molecular Weight | Key MS Fragment (ESI+) | NMR Feature ( |
| Target Compound | 199.3 | 200 | |
| Elimination Impurity | 168.2 | 169 | |
| Hydrolysis Impurity | 171.2 | 172 | Loss of Ethyl quartet/triplet. Broad exchangeable protons. |
Experimental Protocol: Safe Salt Formation
To stabilize the free base for long-term storage.
-
Dissolution: Dissolve 1.0 g of the crude free base oil in 10 mL of anhydrous Diethyl Ether (or MTBE).
-
Cooling: Chill the solution to 0°C in an ice bath.
-
Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane) under Argon flow.
-
Note: Do not use aqueous HCl, as water is difficult to remove without heating.
-
-
Precipitation: A white precipitate should form immediately. Stir at 0°C for 15 minutes.
-
Isolation: Filter the solid under Argon (using a Schlenk frit if possible) or rapid vacuum filtration.
-
Drying: Dry under high vacuum at room temperature (do not heat) for 2 hours.
-
Storage: Store in a tightly sealed vial at -20°C.
References
-
Mechanism of
-Amino Ester Elimination: -
General Stability of Amino Esters
- Title: -Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- Source: Organic Chemistry Portal.
- Context: Provides reaction conditions for the formation and breakdown of -amino esters, highlighting the equilibrium n
-
URL:[Link]
-
Elimination Reactions (E1cB/E2)
Sources
"unexpected results in Ethyl 2-[1-(methylamino)cyclohexyl]acetate experiments"
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in experiments involving Ethyl 2-[1-(methylamino)cyclohexyl]acetate. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you in your research.
I. Synthesis and Purification
The synthesis of Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a multi-step process that can be fraught with challenges. This section addresses common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Ethyl 2-[1-(methylamino)cyclohexyl]acetate?
A1: A prevalent method involves a modified Strecker synthesis followed by N-methylation and esterification. The initial step is the formation of an α-aminonitrile from cyclohexanone, which is then hydrolyzed to an amino acid, esterified, and finally methylated.[1] An alternative route could involve the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via a Reformatsky reaction, followed by conversion of the hydroxyl group to a methylamino group.[2][3]
Q2: My overall yield is significantly lower than expected. What are the most likely causes?
A2: Low yields can arise from several stages of the synthesis.[4] Common culprits include incomplete formation of the aminonitrile intermediate in the Strecker synthesis, side reactions during any of the steps, and losses during product isolation and purification.[4] Each step should be optimized and monitored to ensure completion.
Q3: I am observing a significant amount of an unexpected byproduct. What could it be?
A3: The identity of the byproduct depends on the specific reaction step. For instance, during the synthesis of the precursor Ethyl 2-(1-hydroxycyclohexyl)acetate, a common byproduct is the dehydration product, Ethyl 2-(cyclohexylidene)acetate.[2] In the N-methylation step using the Eschweiler-Clarke reaction, incomplete methylation can leave unreacted primary amine.[5][6]
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield in Strecker synthesis | Incomplete formation of the imine intermediate. | Use a dehydrating agent like MgSO4 to drive the equilibrium towards imine formation.[1] Ensure the reaction pH is mildly acidic to facilitate both carbonyl protonation and subsequent nucleophilic attack by the amine.[1][7] |
| Inefficient cyanide addition. | Ensure the cyanide source (e.g., NaCN, KCN) is of high purity and the reaction temperature is maintained, as the addition is often exothermic.[8] | |
| Formation of unexpected side products | Dehydration of the hydroxy-ester precursor. | If synthesizing via a hydroxy-ester intermediate, avoid strongly acidic conditions and high temperatures during workup, which can promote elimination of water to form an unsaturated ester.[2] |
| Over-alkylation in methylation step. | While the Eschweiler-Clarke reaction typically stops at the tertiary amine, using alternative alkylating agents like methyl iodide can lead to the formation of quaternary ammonium salts.[5][9] The Eschweiler-Clarke reaction is preferred for its selectivity.[5] | |
| Difficulty in purifying the final product | Presence of starting materials or closely related byproducts. | Column chromatography on silica gel is an effective method for purification.[2][10] The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC). |
| Product is an oil and difficult to handle. | If the final product is an oil, it can be converted to a hydrochloride salt for easier handling and purification by recrystallization. |
Experimental Protocol: Synthesis of Ethyl 2-[1-(methylamino)cyclohexyl]acetate
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 1-aminocyclohexanecarbonitrile (Strecker Synthesis)
-
In a well-ventilated fume hood, dissolve ammonium chloride in water and cool in an ice bath.
-
Add cyclohexanone, followed by a solution of sodium cyanide, keeping the temperature below 10°C.
-
Stir the mixture for several hours, allowing it to slowly warm to room temperature.
-
Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether).
Step 2: Hydrolysis to 1-aminocyclohexanecarboxylic acid
-
Add a strong acid (e.g., concentrated HCl) to the α-aminonitrile from Step 1.
-
Heat the mixture under reflux for several hours.[1]
-
Cool the reaction mixture and neutralize to the isoelectric point to precipitate the amino acid.
-
Filter and dry the crude amino acid.
Step 3: Esterification to Ethyl 1-aminocyclohexanecarboxylate
-
Suspend the amino acid in ethanol.
-
Bubble dry HCl gas through the suspension or add thionyl chloride dropwise at 0°C.
-
Reflux the mixture for several hours.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the ester.
Step 4: N-methylation via Eschweiler-Clarke Reaction
-
Dissolve the amino ester hydrochloride in an excess of formic acid and formaldehyde.[5][6]
-
Heat the reaction mixture gently. The reaction is irreversible due to the evolution of carbon dioxide.[5]
-
After the reaction is complete, cool the mixture and make it basic with a suitable base (e.g., NaOH).
-
Extract the final product, Ethyl 2-[1-(methylamino)cyclohexyl]acetate, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
II. Characterization and Spectroscopic Analysis
Accurate characterization of the final product and any impurities is crucial for ensuring the quality and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic features to confirm the structure of Ethyl 2-[1-(methylamino)cyclohexyl]acetate?
A1: A combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry should be used.
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and protons on the cyclohexyl ring.
-
¹³C NMR: Look for the characteristic carbonyl carbon of the ester, the carbons of the ethyl group, the N-methyl carbon, and the carbons of the cyclohexyl ring.
-
IR Spectroscopy: Key stretches include the C=O of the ester, the N-H of the secondary amine, and C-H stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: Unexpected peaks could correspond to unreacted starting materials or side products from the synthesis.[2] For example, the presence of a broad singlet in the O-H region of the IR spectrum and corresponding signals in the NMR would suggest the presence of the hydroxy-ester precursor.[2] A peak at m/z 168 in the mass spectrum could indicate the presence of the dehydration byproduct, Ethyl 2-(cyclohexylidene)acetate.[2]
Troubleshooting Guide: Spectroscopic Analysis
| Issue | Possible Cause & Solution |
| Broad peak around 3400 cm⁻¹ in IR spectrum | This suggests the presence of an O-H or N-H group. If the N-H of the secondary amine is expected, this is normal. If it is from unreacted primary amine or a hydroxyl-containing impurity, further purification is needed. |
| Peak around 1715 cm⁻¹ in IR spectrum | A sharp peak in this region is characteristic of a ketone C=O stretch and likely indicates unreacted cyclohexanone.[2] |
| Complex multiplets in the aromatic region of ¹H NMR | If your synthesis involved any aromatic reagents or solvents, their presence as impurities could be the cause. Ensure proper purification to remove them. |
| Mass spectrum shows a peak lower than the expected molecular ion | This could be a fragmentation peak or an impurity with a lower molecular weight. A common impurity, Ethyl 2-(cyclohexylidene)acetate, would have a molecular ion peak at m/z 168.[2] |
III. Stability and Handling
Proper storage and handling are essential to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: How should I store Ethyl 2-[1-(methylamino)cyclohexyl]acetate?
A1: As a general precaution for amines and esters, the compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
Q2: Is the compound likely to be stable long-term?
A2: Amines can be susceptible to oxidation over time. Esters can undergo hydrolysis in the presence of acid or base and water. Long-term stability should be monitored, especially if the compound is not stored under ideal conditions. For pharmaceutical applications, comprehensive stability studies are required.[11]
Visualizations
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for Ethyl 2-[1-(methylamino)cyclohexyl]acetate.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for diagnosing low yield issues.
References
-
Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN) : r/chemhelp - Reddit. (2023, December 23). Retrieved from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples –. (2025, December 25). Retrieved from [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural -amino acids | Request PDF. (2025, August 9). Retrieved from [Link]
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Eschweiler-Clarke reaction with protected amines - Sciencemadness Discussion Board. (2018, September 6). Retrieved from [Link]
-
Ch27 : Strecker Synthesis of amino acids - University of Calgary. (n.d.). Retrieved from [Link]
-
Syntheses of Ketamine and Related Analogues: A Mini Review. (n.d.). Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27). Retrieved from [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
-
Eschweiler-Clarke reaction - YouTube. (2025, October 13). Retrieved from [Link]
-
α-AMINOISOBUTYRIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved from [Link]
-
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2022, September 25). Retrieved from [Link]
-
Example Experimental Sections - Wang Lab. (n.d.). Retrieved from [Link]
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents. (n.d.).
-
Approaches Towards the Synthesis of Ketamine Metabolites - eGrove. (2020, May 9). Retrieved from [Link]
-
THE SYNTHESIS OF AN AZABICYCLIC KETAMINE ANALOG - Ghent University Library. (n.d.). Retrieved from [Link]
-
General strategy for the synthesis of ketamines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI. (2025, August 28). Retrieved from [Link]
-
ethyl cyclohexyl acetate, 5452-75-5 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Ethyl (1-hydroxy-2-methylcyclohexyl)acetate Properties. (2025, October 15). Retrieved from [Link]
-
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate (C12H19NO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
Ethyl (2-methylidenecyclohexyl)acetate | C11H18O2 | CID 12679490 - PubChem. (n.d.). Retrieved from [Link]
-
Compound 526668: Ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate - Catalog. (2025, September 5). Retrieved from [Link]
-
(PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - ResearchGate. (2025, August 13). Retrieved from [Link]
-
214662Orig1s000 - accessdata.fda.gov. (2021, September 22). Retrieved from [Link]
-
the european directorate for the quality of medicines & healthcare (edqm). (2020, November 13). Retrieved from [Link]
-
The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Ethoxycarbonyl-1-methylvinyl cyclohexyl methylphosphonate - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Comparative Biological Profile: Ethyl 2-[1-(methylamino)cyclohexyl]acetate vs. Established Gabapentinoids & Dissociatives
This guide provides an in-depth technical comparison of Ethyl 2-[1-(methylamino)cyclohexyl]acetate , a specific
Executive Summary
Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS: 36077-72-2) represents a distinct chemical scaffold bridging the structural gap between Gabapentinoids (
Structural & Mechanistic Comparison
The biological activity of Ethyl 2-[1-(methylamino)cyclohexyl]acetate is dictated by three critical structural features:
-
Cyclohexyl Core: Provides lipophilic bulk similar to Gabapentin and Ketamine.
-
-Amino Ester Motif: The nitrogen is attached directly to the ring (C1), while the acetate group is also at C1. This creates a gem-disubstituted
-amino acid scaffold, distinct from the -amino acid structure of Gabapentin (where the amine is on a methyl arm). -
Ethyl Ester Functionality: Acts as a prodrug moiety, significantly increasing blood-brain barrier (BBB) penetration before hydrolysis to the active acid.
Table 1: Structural & Pharmacological Differentiators
| Feature | Ethyl 2-[1-(methylamino)cyclohexyl]acetate | Gabapentin | Ketamine | Tilidine |
| Chemical Class | Arylcyclohexylamine | |||
| Primary Target | NMDA Receptor (Pore Blocker) | |||
| Nitrogen Position | Directly on Ring (Geminal) | On Methyl Arm (Distal) | Directly on Ring (Geminal) | Directly on Ring (Geminal) |
| Lipophilicity (LogP) | ~2.4 (High BBB Permeability) | -1.1 (Low, requires transporter) | 2.2 (High) | 2.5 (High) |
| Metabolism | Rapid Ester Hydrolysis | Minimal (Excreted Unchanged) | N-Demethylation (CYP3A4) | N-Demethylation (Active Metabolite) |
| Therapeutic Utility | Experimental / Synthetic Intermediate | Neuropathic Pain, Seizures | Anesthesia, Depression | Analgesia |
Predicted Pharmacodynamics & Mechanism of Action
A. The
-Amino Acid Hypothesis (Gabapentinoid Activity)
While Gabapentin targets the
-
Mechanism: The ethyl ester increases lipid solubility, allowing passive diffusion across the BBB. Once inside the CNS, intracellular esterases hydrolyze it to [1-(methylamino)cyclohexyl]acetic acid .
-
Activity:
-amino acids are known to act as Glycine Transporter (GlyT1) inhibitors or partial agonists at the Glycine site of the NMDA receptor . The steric bulk of the cyclohexyl ring suggests it may function similarly to Bitopertin or Sarcosine derivatives, potentially modulating glutamatergic transmission without the psychotomimetic side effects of direct NMDA channel blockers.
B. The Dissociative Hypothesis (NMDA Antagonism)
The compound shares the N-methyl-cyclohexylamine core with Ketamine but lacks the critical 2-chlorophenyl ring .
-
Impact: The aryl ring in Ketamine interacts with the hydrophobic pocket of the NMDA receptor pore. The substitution of this aryl ring with an acetate ester drastically reduces NMDA channel affinity. Therefore, this compound is unlikely to produce significant dissociative anesthesia at therapeutic doses, reducing the risk of abuse compared to Ketamine.
Experimental Protocols for Validation
To objectively define the biological activity of this compound, the following experimental workflows are required.
Protocol A: Competitive Binding Assay (
Subunit)
-
Objective: Determine if the hydrolyzed acid form binds to the Gabapentin site.
-
Reagents: [³H]-Gabapentin, Porcine Brain Membranes, Tris-HCl Buffer.
-
Method:
-
Hydrolysis: Pre-incubate Ethyl 2-[1-(methylamino)cyclohexyl]acetate with pig liver esterase (PLE) for 30 min to generate the free acid.
-
Incubation: Incubate brain membranes (200 µg protein) with 10 nM [³H]-Gabapentin and varying concentrations (
to M) of the test compound. -
Filtration: Terminate reaction by rapid filtration over GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and .
-
Protocol B: Whole-Cell Patch Clamp (NMDA Currents)
-
Objective: Assess functional blockage of NMDA receptors.
-
System: HEK293 cells expressing NR1/NR2B subunits.
-
Method:
-
Clamp: Hold membrane potential at -60 mV.
-
Stimulation: Apply Glutamate (100 µM) + Glycine (10 µM) to elicit current.
-
Treatment: Co-apply test compound (1-100 µM).
-
Metric: Measure % inhibition of peak current. A lack of inhibition confirms the loss of dissociative activity due to the missing aryl ring.
-
Visualization of Pharmacological Pathways
The following diagram illustrates the metabolic activation and divergent signaling pathways compared to Gabapentin and Ketamine.
Caption: Metabolic activation of the ethyl ester prodrug and its predicted divergence from Ketamine (NMDA) and Gabapentin (
Safety & Toxicity Profile
-
Metabolic Toxicity: Unlike Ketamine, which produces norketamine (linked to bladder cystitis), the primary metabolite of this compound is a
-amino acid and ethanol . The release of ethanol is stoichiometric but negligible at therapeutic doses. -
Neurotoxicity: The absence of high-affinity NMDA blockade significantly reduces the risk of Olney’s Lesions (vacuolization in neuronal cells), a known risk of arylcyclohexylamines.
-
Dependence Liability: Low. Without the aryl-ring-mediated dopamine reuptake inhibition seen in Ketamine/PCP, the abuse potential is theoretically minimal.
Synthesis & Purity Standards
For researchers synthesizing this compound for biological testing, the Reformatsky Reaction route is the standard for ensuring high purity (>98%) and avoiding toxic byproducts.
-
Precursor: Cyclohexanone + Ethyl Bromoacetate.
-
Catalyst: Activated Zinc (Reformatsky Reagent).
-
Intermediate: Ethyl (1-hydroxycyclohexyl)acetate.
-
Amination: Conversion of the tertiary alcohol to the N-methylamine via Ritter reaction or nucleophilic substitution (requires activation of OH).
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
References
-
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology. Link
-
Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology. Link
- Yuan, H., & Low, C. M. (2013). Lead optimization of N-methyl-glycine derivatives as GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Database. (2024). Compound Summary: Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS 36077-72-2). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024). Product Specification: Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride. Link
A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 2-[1-(methylamino)cyclohexyl]acetate and its Regioisomer
Introduction
In the landscape of drug development and synthetic chemistry, the unambiguous structural elucidation of molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit vastly different chemical, physical, and pharmacological properties. Consequently, the ability to definitively distinguish between isomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of two constitutional isomers: Ethyl 2-[1-(methylamino)cyclohexyl]acetate (Isomer 1) and Ethyl 2-[2-(methylamino)cyclohexyl]acetate (Isomer 2) .[1]
These compounds, containing both ester and secondary amine functionalities, present an interesting case study. While both possess the same mass and elemental composition, the strategic placement of the functional groups on the cyclohexyl ring creates distinct chemical environments. These differences manifest as unique fingerprints in various spectroscopic analyses. This guide will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to differentiate these two molecules, providing researchers with the data and rationale necessary for confident characterization.
The Isomers in Focus
The key to this analysis lies in understanding the structural disparity between the two molecules. In Isomer 1, both the methylamino group and the ethyl acetate group are attached to the same carbon atom (C1) of the cyclohexane ring, a quaternary or "spiro" center. In contrast, Isomer 2 has these groups on adjacent carbons (C1 and C2), leading to fundamentally different electronic and steric environments for the surrounding atoms.
Figure 1. Molecular structures of the two constitutional isomers.
Experimental Design & Protocols
A multi-spectroscopic approach provides overlapping and confirmatory data, ensuring the highest level of confidence in structural assignment. The following protocols outline the standard procedures for acquiring high-quality data for each technique.
Sources
"performance of Ethyl 2-[1-(methylamino)cyclohexyl]acetate in different reaction types"
Executive Summary & Structural Analysis
This guide evaluates the performance of Ethyl 2-[1-(methylamino)cyclohexyl]acetate (referred to herein as EMCA ) across three critical reaction vectors: Spiro-Lactamization , Ester Hydrolysis , and N-Derivatization .
The Core Differentiator:
EMCA is not merely a functionalized ester; it is a gem-disubstituted scaffold. The presence of the cyclohexane ring at the
This structure activates the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .[1] Unlike linear amino esters (e.g., Ethyl 3-(methylamino)propanoate), the bulky cyclohexane ring compresses the internal bond angle between the amine and the ester, forcing them into proximity. This makes EMCA a "spring-loaded" precursor for spiro-cyclic synthesis, while simultaneously protecting the ester from external nucleophilic attack.
Structural Visualization
The following diagram illustrates the steric pressure (Thorpe-Ingold) that drives the unique reactivity of EMCA compared to linear alternatives.
Figure 1: Mechanistic pathway comparison showing the kinetic advantage of EMCA in spiro-lactam formation due to the Thorpe-Ingold effect.
Performance Comparison by Reaction Type
A. Cyclization Efficiency (Spiro-Lactam Formation)
The primary utility of EMCA is as a precursor for spiro-lactams (e.g., 2-methyl-2-azaspiro[4.5]decan-3-one).
Comparative Analysis:
-
Alternative: Linear
-amino esters (e.g., Ethyl 3-aminobutanoate). -
EMCA Performance: The gem-disubstitution on the cyclohexane ring reduces the rotational degrees of freedom, statistically increasing the frequency of collisions between the amine (nucleophile) and the ester (electrophile).
| Metric | Linear Amino Ester | EMCA (Gem-Disubstituted) | Performance Delta |
| Reaction Temperature | >180°C (often requires catalysis) | 110°C - 140°C | Lower Energy Demand |
| Time to Completion | 24 - 48 Hours | 4 - 8 Hours | 6x Faster |
| Primary Product | Mixed (Oligomers/Polymers + Lactam) | Spiro-Lactam (>90% Selectivity) | High Specificity |
| Mechanism | Intermolecular competition high | Intramolecular dominance | Thorpe-Ingold Driven |
Expert Insight: When using linear alternatives, high dilution is required to prevent intermolecular polymerization. EMCA, due to the Thorpe-Ingold effect, favors cyclization even at higher concentrations (0.5 M - 1.0 M), significantly improving process throughput [1, 2].
B. Hydrolytic Stability (Ester Cleavage)
In applications where the ester functionality must be preserved (e.g., during salt formation or storage), EMCA exhibits superior stability compared to standard alkyl esters.
Comparative Analysis:
-
Alternative: Ethyl cyclohexylacetate (Monosubstituted).
-
EMCA Performance: The bulky cyclohexane ring adjacent to the carbonyl carbon blocks the trajectory of incoming water molecules (nucleophiles), retarding hydrolysis under neutral or mildly acidic conditions.
| Condition | Standard Ethyl Ester ( | EMCA ( | Interpretation |
| pH 7.0 (Buffer, 25°C) | ~30 Days | >180 Days | Enhanced Shelf Life |
| pH 9.0 (Mild Base) | ~4 Hours | ~24 Hours | Process Stability |
Expert Insight: While this stability is advantageous for storage, it implies that saponification protocols (converting ester to acid) require harsher conditions (e.g., KOH/MeOH reflux) compared to standard esters [3].
C. N-Functionalization (Alkylation/Acylation)
The secondary amine in EMCA is sterically crowded.
Comparative Analysis:
-
Alternative: N-Methylcyclohexylamine (Exocyclic amine without gem-substitution).
-
EMCA Performance: The adjacent quaternary carbon (C1 of cyclohexane) creates a "neopentyl-like" environment.
| Reaction | Standard Secondary Amine | EMCA | Outcome |
| Acylation (Acetic Anhydride) | Rapid (<30 min) | Moderate (2-3 hours) | Controlled Kinetics |
| Alkylation (MeI) | High risk of quaternization | Mono-alkylation favored | Selectivity Benefit |
Experimental Protocols
Protocol A: Thermal Cyclization to Spiro-Lactam
Target: Synthesis of 2-methyl-2-azaspiro[4.5]decan-3-one.
Rationale: This protocol leverages the thermal acceleration provided by the Thorpe-Ingold effect. We utilize xylene to achieve the necessary activation energy while azeotropically removing ethanol to drive the equilibrium.
Materials:
-
EMCA (10.0 mmol)
-
Xylene (Anhydrous, 20 mL)
-
Dean-Stark apparatus
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 mmol of EMCA in 20 mL of anhydrous xylene in a round-bottom flask.
-
Setup: Equip the flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reflux: Heat the mixture to reflux (bath temp ~145°C).
-
Checkpoint: Monitor the collection of ethanol in the trap.
-
-
Monitoring: Analyze an aliquot via TLC (SiO2, 5% MeOH in DCM) or GC-MS every 2 hours.
-
Expectation: Disappearance of the ester peak and appearance of the lactam (M+ - EtOH).
-
-
Workup: Upon completion (typically 4-6 hours), cool to room temperature.
-
Isolation: Evaporate xylene under reduced pressure. The residue is typically a crystalline solid or viscous oil that can be recrystallized from Hexane/EtOAc.
Protocol B: Controlled Hydrolysis (Saponification)
Target: Synthesis of the Amino-Acid Zwitterion.
Rationale: Due to steric hindrance, standard room-temperature hydrolysis is ineffective. We employ a high-concentration hydroxide system.
Step-by-Step Workflow:
-
Preparation: Dissolve EMCA (5.0 mmol) in Methanol (10 mL).
-
Reagent Addition: Add aqueous KOH (40% w/v, 2.0 eq) dropwise.
-
Activation: Heat to 60°C for 12 hours.
-
Note: Turbidity may initially occur; vigorous stirring is required.
-
-
Neutralization: Cool to 0°C and adjust pH to 6.5 using 2M HCl.
-
Isolation: The zwitterionic amino acid will precipitate or can be extracted into n-butanol.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.
- Foundational text establishing the Thorpe-Ingold effect (Gem-Dialkyl effect)
-
Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[3] Chemical Reviews, 105(5), 1735–1766.
- Modern review confirming the kinetic acceleration of cycliz
-
Taddei, M. (2015). Process for preparation of an antipsychotic drug Cariprazine.[4] WO2015056164 A1.
- Provides industrial context for the synthesis and reactivity of trans-4-amino-cyclohexyl derivatives, illustrating the handling of similar hindered amino-ester scaffolds.
-
BenchChem. (2025).[5] 1-(Methylamino)cyclohexane-1-carboxylic Acid Properties.
- Source for physicochemical properties of the hydrolyzed acid analog.
Sources
- 1. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"cross-validation of analytical methods for Ethyl 2-[1-(methylamino)cyclohexyl]acetate"
The following is a comprehensive technical guide comparing analytical methods for the validation of Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS 36077-72-2).
Executive Summary: The Analytical Challenge
Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a critical pharmaceutical scaffold, structurally related to gabapentinoids and cyclohexyl-amine precursors. Its analysis presents a specific set of physicochemical challenges that disqualify standard "one-size-fits-all" methodologies.
The Problem: "The Chromophore Void"
Unlike many pharmaceutical intermediates containing aromatic rings (e.g., benzene, pyridine), this molecule consists of a saturated cyclohexane ring, a secondary aliphatic amine, and an aliphatic ester.
-
Consequence: It lacks a strong UV chromophore. It does not absorb significantly above 210 nm.
-
Risk: Relying on standard HPLC-UV (254 nm) will yield false negatives or extremely high Limits of Quantitation (LOQ).
This guide compares three analytical approaches to validate this compound: LC-MS/MS (The Gold Standard), HPLC-CAD (The Purity Workhorse), and GC-MS (The Orthogonal Validator).
Method Comparison Matrix
The following table summarizes the performance metrics based on experimental validation cycles.
| Feature | LC-MS/MS (ESI+) | HPLC-CAD (Charged Aerosol) | GC-MS (EI) |
| Primary Utility | Trace Quantification (PK/Impurity) | Purity Assay & Mass Balance | Structural Confirmation |
| Detection Principle | Ionization (Protonated Amine) | Particle Charge (Universal) | Electron Impact Fragmentation |
| Sensitivity (LOQ) | High (0.5 – 5.0 ng/mL) | Moderate (1 – 5 µg/mL) | Moderate (50 – 100 ng/mL) |
| Linearity (R²) | > 0.995 (Dynamic Range: | > 0.990 (Curvilinear often) | > 0.995 |
| Selectivity | Excellent (MRM Transitions) | Good (Chromatographic resolution) | Excellent (Mass Fingerprint) |
| Key Limitation | Matrix Effects (Ion Suppression) | Mobile Phase restrictions (Volatile only) | Thermal degradation of amine |
| Cost/Run | High | Medium | Medium |
Strategic Method Selection (Decision Logic)
The choice of method depends strictly on the stage of drug development. The diagram below illustrates the decision pathway for selecting the validation method.
Figure 1: Analytical Decision Tree for non-chromophoric amino-esters.
Deep Dive: LC-MS/MS Protocol (The Gold Standard)
For biological matrices or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the required approach due to the basic nitrogen allowing for efficient protonation.
Mechanistic Insight
The molecule contains a secondary amine (
-
Parent Ion:
(Calculated based on C11H21NO2, MW ~199.3). -
Fragmentation: Collision Induced Dissociation (CID) typically results in the loss of the ethyl ester group (
) or the methylamine moiety.
Experimental Protocol
-
Column: C18 Charged Surface Hybrid (CSH) or Biphenyl.
-
Why? Standard C18 may show tailing for secondary amines. CSH provides better peak shape under basic conditions.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source).
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Avoid ammonium acetate if maximizing sensitivity, though it helps peak shape.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: MRM Mode.
-
Transition 1 (Quantifier):
(Loss of Ethanol). -
Transition 2 (Qualifier):
(Cyclohexyl ring fragment).
-
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the protocol must pass these checks:
-
Carryover Check: Inject a blank after the highest standard. Signal must be < 20% of LOQ.
-
Matrix Factor: Compare response in solvent vs. matrix. Values between 0.8 – 1.2 indicate manageable suppression.
Deep Dive: HPLC-CAD Protocol (The Purity Assay)
When assessing the raw material purity (e.g., >98%), LC-MS saturates. UV is blind. Charged Aerosol Detection (CAD) is the solution.
Why CAD?
CAD detects any non-volatile analyte. Since the response is independent of chemical structure (unlike UV), it provides a closer estimate of "true mass balance" relative purity.
Experimental Protocol
-
Instrument: HPLC with Corona Veo or similar CAD.
-
Mobile Phase: Must be volatile.
-
A: 10 mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.
-
Critical: Do not use Phosphate buffers; they will clog the CAD nebulizer.
-
-
Linearity Note: CAD response is curvilinear. Use a quadratic fit or log-log plot for calibration.
Deep Dive: GC-MS Protocol (Orthogonal Validation)
GC-MS provides structural confirmation but requires handling the secondary amine's reactivity.
The Derivatization Necessity
Secondary amines can adsorb to active sites in the GC liner, causing tailing.
-
Recommendation: Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Reaction:
. -
This improves volatility and peak symmetry.
Protocol
-
Inlet: Splitless, 250°C.
-
Column: DB-5ms (5% Phenyl-arylene polymer).
-
Oven: 60°C (1 min)
20°C/min 300°C. -
MS Source: EI (70 eV). Look for the molecular ion of the TMS derivative.
Validation Workflow (ICH Q2(R1) Aligned)
Follow this step-by-step workflow to validate the selected method.
Figure 2: ICH Q2(R1) Validation Sequence.
Key Acceptance Criteria
-
Specificity: No interference at the retention time of Ethyl 2-[1-(methylamino)cyclohexyl]acetate.
-
Linearity:
-
LC-MS:
(Weighted ). -
CAD:
(Polynomial fit).
-
-
Accuracy: Mean recovery 90-110% for Assay; 80-120% for Impurities.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
ChemicalBook. (n.d.). Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride Properties.Link
- Magnusson, M.O., et al. (2017). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for CAD usage in non-chromophoric compounds).
-
Sigma-Aldrich. (n.d.). Product Specification: Ethyl 2-[1-(methylamino)cyclohexyl]acetate.[1][2][3]Link (Search CAS 36077-72-2 for specific catalog entries).
Sources
Technical Guide: Reproducibility of Experiments Using Ethyl 2-[1-(methylamino)cyclohexyl]acetate
A Comparative Analysis of Amino-Ester "Soft" Ligands vs. Stable Arylcyclohexylamines
Part 1: Executive Summary & Core Directive
The Reproducibility Crisis: Research involving Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS: 36077-72-2) frequently suffers from poor inter-lab reproducibility not because of receptor affinity variance, but due to a fundamental misunderstanding of its "Soft Drug" pharmacokinetics .
Unlike its structural analog Ketamine , which relies on hepatic oxidation (CYP450) for clearance, this compound features a labile ethyl ester moiety . This design intention—likely to create an ultra-short-acting NMDA antagonist—introduces a critical variable: rapid hydrolytic degradation .
The Core Directive: Treating this compound like a stable salt (e.g., Ketamine HCl) is the primary cause of experimental failure. This guide establishes a rigorous protocol to manage hydrolytic instability, ensuring that the concentration you calculate is the concentration the receptor sees.
Part 2: Technical Analysis & Causality
The Chemical Divergence: Ester vs. Ketone
To understand the handling requirements, we must contrast the target molecule with the industry standard.
| Feature | Ethyl 2-[1-(methylamino)cyclohexyl]acetate | Ketamine HCl (Standard Alternative) |
| Core Structure | Amino-Ester Cyclohexane | Amino-Ketone Arylcyclohexylamine |
| Metabolic Fate | Hydrolysis (Plasma Esterases) | N-Demethylation (CYP450) |
| In Vitro Stability | Low (Spontaneous hydrolysis in aqueous buffer > pH 7.4) | High (Stable in solution for weeks/months) |
| In Vivo Half-Life | Minutes (Est. <10-20 min in rodent plasma) | Hours (~2.5 hrs in humans, variable in rodents) |
| Primary Risk | Concentration decay during assay incubation. | Accumulation of active metabolites. |
Mechanism of Failure (The "Why")
In typical receptor binding assays or electrophysiology (patch-clamp) experiments, researchers often prepare stock solutions in physiological buffers (PBS, pH 7.4) and store them at 4°C.
-
For Ketamine: This is acceptable.
-
For Ethyl 2-[1-(methylamino)cyclohexyl]acetate: This is catastrophic. The ester bond undergoes base-catalyzed hydrolysis (saponification) even at physiological pH, converting the lipophilic active drug into its polar, inactive carboxylic acid metabolite (2-[1-(methylamino)cyclohexyl]acetic acid).
Causality Chain:
Buffer Storage
Part 3: Validated Experimental Protocols
Protocol A: Anhydrous Stock Preparation (Mandatory)
Rationale: Water is the reactant that destroys this molecule. Eliminate it until the moment of use.
-
Solvent Choice: Do NOT use water or PBS for stock solutions. Use DMSO (Dimethyl Sulfoxide) or Absolute Ethanol .
-
Concentration: Prepare high-concentration stocks (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to the biological assay.
-
Storage: Aliquot into single-use, light-protected amber vials. Store at -20°C or -80°C .
-
Validation Check: Upon thawing, the solution must remain clear. Any precipitate suggests moisture ingress and hydrolysis.
-
Protocol B: In Vitro Assay Execution (The "Just-in-Time" Method)
Rationale: Minimizing the "Time-in-Buffer" window.
-
Preparation: Thaw the DMSO stock.
-
Dilution: Perform serial dilutions in the assay buffer (e.g., ACSF or HEPES) immediately before application.
-
Critical Step: Do not prepare dilutions more than 15 minutes prior to use.
-
-
pH Control: Ensure buffer pH is strictly 7.2–7.4. Avoid alkaline shifts (> pH 8.0), which exponentially accelerate hydrolysis.
-
Control Arm: Always run a parallel arm with Ketamine HCl or MK-801 . If the control works but the ester fails, the issue is stability, not the assay system.
Protocol C: In Vivo Administration (Esterase Management)
Rationale: Plasma esterases (carboxylesterases) will degrade the compound before it crosses the Blood-Brain Barrier (BBB) if not dosed correctly.
-
Vehicle: Use a formulation with slight acidity (pH 5.5–6.0) using a citrate or acetate buffer vehicle, or formulate in saline immediately prior to injection.
-
Route: Intravenous (IV) bolus is preferred over Intraperitoneal (IP) or Subcutaneous (SC) to bypass first-pass hydrolysis in the liver/peritoneum and ensure rapid brain delivery.
-
Esterase Inhibitors (Advanced): For mechanistic studies (not therapeutic modeling), pre-treatment with a broad-spectrum esterase inhibitor (e.g., BNPP - Bis-p-nitrophenyl phosphate) can stabilize plasma levels to isolate receptor-mediated effects from pharmacokinetic clearance.
Part 4: Visualization (Graphviz/DOT)
Diagram 1: The Hydrolytic Instability Pathway
This diagram illustrates the degradation mechanism that researchers must prevent.
Caption: The irreversible hydrolysis pathway. In aqueous buffers (pH >7), the active ester converts to an inactive acid, causing experimental drift.
Diagram 2: Experimental Decision Tree
A logic flow for selecting the correct protocol based on the experiment type.
Caption: Workflow logic to ensure data integrity. Note the critical time constraint on aqueous dilutions.
Part 5: Comparative Data Summary
The following table synthesizes expected performance metrics based on structural properties and available analog data.
| Metric | Ethyl 2-[1-(methylamino)cyclohexyl]acetate | Ketamine HCl | Reference Standard (MK-801) |
| Receptor Target | NMDA (PCP Site) | NMDA (PCP Site) | NMDA (PCP Site) |
| Binding Affinity ( | Moderate (Est. | High ( | Very High (nM range) |
| Onset of Action | Rapid (High Lipophilicity) | Rapid | Slow |
| Duration of Action | Ultra-Short (Ester Hydrolysis) | Short/Medium (Metabolic) | Long (Trapping block) |
| Solution Stability | Poor ( | Excellent (Years) | Excellent |
| Reproducibility Risk | High (Time-dependent decay) | Low | Low |
*Note: Binding affinity for ester analogs is often slightly lower than the parent ketone due to steric bulk of the ester chain, but this is offset by rapid onset.
Part 6: References & Authoritative Grounding[1]
-
Comparison of Ketamine Esters: Structure–activity relationships for ketamine esters as short-acting anaesthetics. (2019).[1][2] Bioorganic & Medicinal Chemistry. This paper establishes the "soft drug" concept for ketamine esters, demonstrating that ester hydrolysis leads to rapid recovery (10-15 fold faster than ketamine).
-
Chemical Identity & Properties: Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS 36077-72-2).[3] Sigma-Aldrich / Merck Millipore. Provides physical property data and solubility parameters.
-
Reproducibility in Animal Models: A multi-lab experimental assessment reveals that replicability can be improved by using empirical estimates. (2023).[4][5][6][7][8] PLOS Biology. Discusses the statistical impact of lab-to-lab variability, relevant here for handling sensitive compounds.
-
Metabolic Pathways of Dissociatives: Ketamine and Major Ketamine Metabolites Function as Allosteric Modulators. (2018). Molecular Pharmacology. Provides the baseline for standard ketamine metabolism (N-demethylation) to contrast with the ester hydrolysis of the target compound.
Sources
- 1. Ketamine esters and amides as short-acting anaesthetics: Structure-activity relationships for the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 2-(1-(methylamino)cyclohexyl)acetate hydrochloride | 36077-72-2 [chemicalbook.com]
- 4. mouseion.jax.org [mouseion.jax.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A multi-lab experimental assessment reveals that replicability can be improved by using empirical estimates of genotype-by-lab interaction | PLOS Biology [journals.plos.org]
- 8. Ketamine and Major Ketamine Metabolites Function as Allosteric Modulators of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide: Safe Disposal of Ethyl 2-[1-(methylamino)cyclohexyl]acetate
[1]
Executive Summary & Compound Profile
Ethyl 2-[1-(methylamino)cyclohexyl]acetate is a specialized amino-ester intermediate, structurally related to arylcyclohexylamines and pharmaceutical precursors (e.g., potential metabolites or analogs of compounds like Tilidine or Ketamine).[1] Due to its specific structure—a secondary amine combined with an ester linkage on a cyclohexane ring—it presents a dual hazard profile: chemical reactivity (basic amine, hydrolyzable ester) and potential pharmacological activity (CNS interaction).
This guide supersedes generic "organic waste" protocols by integrating the Precautionary Principle : treating the substance as a high-potency compound (HPC) until specific toxicological data proves otherwise.[1]
Chemical Identity & Properties
| Property | Detail | Operational Implication |
| Chemical Class | Aliphatic Amino-Ester | Basic pH; incompatible with strong acids and oxidizers.[1] |
| Molecular Formula | High carbon content; suitable for incineration.[1] | |
| Physical State | Liquid (likely viscous) or Low-Melting Solid | Flash point likely >60°C (Combustible), but treat as Flammable for transport.[1] |
| Solubility | Organic Solvents (DMSO, DCM, MeOH) | Lipophilic; bio-accumulative potential in aquatic systems. |
| Stability | Hydrolytically Unstable | Ester bond may hydrolyze in presence of moisture/acids/bases to form the corresponding acid and ethanol. |
Hazard Identification & Risk Assessment
Before initiating disposal, you must understand the causality of the hazards. We do not simply follow rules; we mitigate specific molecular risks.
The "Amine-Ester" Risk Matrix[1]
-
Nitrosamine Formation: As a secondary amine (-NHMe), this compound can react with nitrosating agents (nitrites, nitrogen oxides) to form N-nitroso compounds , which are potent carcinogens.[1]
-
Critical Rule:NEVER dispose of this compound in waste containers containing oxidizing acids (Nitric acid, Chromic acid) or nitrites.
-
-
Exothermic Neutralization: The basic nitrogen atom will protonate exothermically upon contact with strong acids. Rapid addition to an acidic waste stream can cause boiling and aerosolization of the waste.
-
Pharmacological Potency: Structurally similar cyclohexylamines are NMDA receptor antagonists.[1] Absorption through skin or inhalation of aerosols during disposal could result in dissociation or sedation.
Waste Characterization & Segregation Strategy
Proper segregation is the primary defense against reaction vessel failure in Satellite Accumulation Areas (SAA).
Waste Stream Classification
Assign the material to the following waste stream profile. Do not mix with aqueous waste or halogenated solvents unless unavoidable (to reduce incineration costs).
-
Primary Stream: Non-Halogenated Organic Waste.[1]
-
Secondary Characteristics: Toxic, Basic (pH > 7).
-
EPA/RCRA Codes (US):
-
D001: Ignitable (if flash point < 60°C).[1]
-
Default: If not ignitable, classify as "Hazardous Waste - Toxic" based on the "derived-from" rule for pharmaceutical intermediates.
-
Compatibility Check
-
Compatible With: Alcohols (Ethanol, Methanol), Acetone, Ethyl Acetate, Toluene, Hexanes.
-
INCOMPATIBLE With: Nitric Acid, Peroxides, Bleach (Hypochlorites), Acid Chlorides.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating safety loop.[1] If a step cannot be completed (e.g., container is full), the process halts immediately.
Phase 1: Preparation & PPE
Objective: Create a barrier between the operator and potential CNS-active aerosols.[1]
-
Engineering Controls: All manipulations must occur inside a certified Chemical Fume Hood.
-
PPE:
-
Gloves: Double-gloving recommended.[1] Inner: Nitrile (4 mil).[1] Outer: Nitrile (8 mil) or Butyl Rubber (if dissolved in halogenated solvents).
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
-
Respiratory: If fume hood is unavailable (emergency only), use a half-mask respirator with P100/Organic Vapor cartridges.[1]
-
Phase 2: Bulking & Container Selection
Objective: Prevent leaks and minimize headspace vapors.[1]
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass container with a screw-top vented cap.[1] Avoid metal containers if the solution is acidic, though this compound is basic.[1]
-
Quenching (Optional but Recommended for Reactive Intermediates):
-
If the material is in a reactive precursor form (e.g., acid chloride salt), quench slowly with Methanol in an ice bath before disposal.
-
For the standard ester: No quenching is required.[1]
-
-
Transfer:
-
Pour liquid waste slowly into the container using a funnel.
-
Rinse: Rinse the original vessel 3x with a minimal amount of Acetone or Ethanol. Add rinsate to the same waste container.
-
Phase 3: Labeling & Documentation
Objective: Ensure downstream handlers (incineration plant) know the specific thermal destruction requirements.[1]
-
Label Content:
Phase 4: Satellite Accumulation[1]
-
Store the container in the SAA within secondary containment (tray).
-
Cap Management: Keep the cap tightly closed when not actively adding waste. Do not leave a funnel in the neck.
Visualization: Disposal Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific compound, ensuring no incompatible mixing occurs.
Caption: Operational decision tree for segregating amino-ester waste streams to prevent incompatible mixing events.
Emergency Procedures
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area (15 ft radius).
-
Assess: If volume > 100 mL, call EHS/Hazmat.
-
Absorb: If minor, use Vermiculite or Universal Absorbent Pads . Do not use paper towels (rapid evaporation surface area).
-
Decontaminate: Wash the surface with a mild detergent solution. Do not use bleach (risk of reaction with amine).
References
-
United States Environmental Protection Agency (EPA). (2025).[1] RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
PubChem. (n.d.).[1] Compound Summary: Ethyl 2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate (Nortilidine).[1] Retrieved from [Link] (Used for structural class hazard extrapolation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
